molecular formula C28H18N4O5 B2505375 (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone CAS No. 64675-68-9

(5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Cat. No. B2505375
CAS RN: 64675-68-9
M. Wt: 490.475
InChI Key: XGTRMXCITQXHGS-UHFFFAOYSA-N
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Description

The compound of interest, (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone, is a complex organic molecule that appears to be related to the family of nitro-substituted quinolines and benzofurans. These compounds are known for their potential biological activities, including antimicrobial and antioxidant properties. The synthesis of such compounds often involves multi-step reactions, including the formation of intermediates and the use of catalytic systems to introduce various substituents into the aromatic systems .

Synthesis Analysis

The synthesis of related 2-aryl-5-nitroquinoline derivatives has been reported to involve vicarious nucleophilic substitution to introduce a methanol group at the quinoline-6 position. This is followed by the introduction of a chlorine atom at the C-2 position and subsequent palladium-catalysed Suzuki coupling to attach the 2-aryl substituent . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, with additional steps to introduce the amino linkage and the second nitro group.

Molecular Structure Analysis

The molecular structure of nitro-substituted quinolines typically includes a quinoline core with nitro groups that can influence the electronic distribution within the molecule. The presence of an amino group and additional phenyl rings in the compound suggests a complex structure with multiple aromatic systems, which could impact its reactivity and interaction with biological targets. The structure of related benzofuran derivatives has been characterized using NMR and mass spectrometry, which could also be applicable for the structural analysis of the compound .

Chemical Reactions Analysis

The nitro groups in such compounds are known to be key functional groups that can undergo reductive activation, potentially leading to the release of a drug or active moiety. This prodrug approach has been investigated for 5-nitroquinoline derivatives, where the reduction of the nitro group can trigger the fragmentation of a coupled model drug . Similar reductive processes could be relevant for the compound of interest, especially in the context of its potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds like the one are influenced by their molecular structure. The presence of nitro groups typically increases the compound's reactivity, while the aromatic systems can affect its solubility and stability. The antimicrobial and antioxidant activities of related benzofuran derivatives have been studied, indicating that these properties could also be significant for the compound . The biological activities were supported by docking studies, suggesting that the compound's structure allows for interactions with biological targets .

Scientific Research Applications

Synthesis and Functionalization

Simultaneous Double C2/C3 Functionalization of Quinoline

A study demonstrates the synthesis of a compound similar to (5-Nitro-2-((6-nitro-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone via simultaneous double C2/C3 functionalization of the quinoline molecule. This process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a one-step synthesis approach for complex quinoline derivatives (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Reduction of Nitroarenes

Another application involves the reduction of nitroarenes to aminoarenes, which is crucial for the synthesis of compounds like this compound. This process utilizes formic acid and a ruthenium catalyst to achieve high yields and selectivity, showcasing the potential for chemoselective reductions in the synthesis of nitro-quinoline derivatives (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Applications in Material Science

Thermally Stable Poly(keto ether ether amide)s

The synthesis of new diamines containing keto and ether groups, which are precursors to high-performance polymers, showcases an application in material science. These polymers exhibit high thermal stability and enhanced solubility, attributed to the incorporation of keto, ether, and aromatic units, indicating potential use in advanced materials design (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).

Antimicrobial and Antifungal Activities

Arylsulfonamide-based Quinolines

The synthesis and evaluation of arylsulfonamide-based quinolines for antimicrobial and antifungal activities reveal potential applications in the development of new therapeutic agents. These compounds exhibit significant activity against various microbial strains, underscoring the role of quinoline derivatives in medicinal chemistry (Kumar & Vijayakumar, 2017).

Mechanism of Action

properties

IUPAC Name

[5-nitro-2-[(6-nitro-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O5/c33-28(19-9-5-2-6-10-19)24-16-21(32(36)37)12-14-26(24)30-27-17-22(18-7-3-1-4-8-18)23-15-20(31(34)35)11-13-25(23)29-27/h1-17H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTRMXCITQXHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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